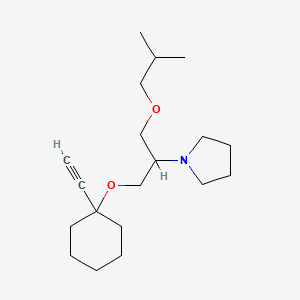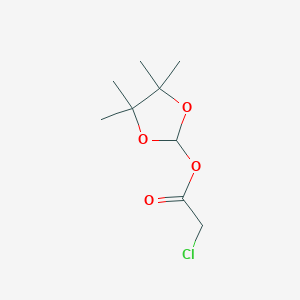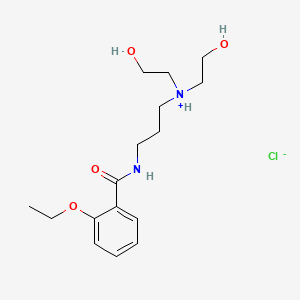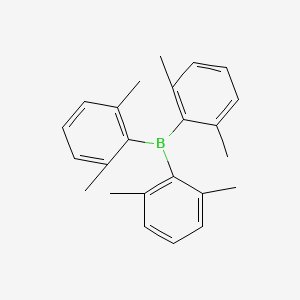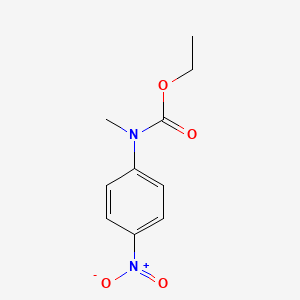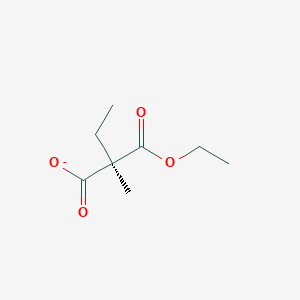
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its ethoxycarbonyl group attached to a methylbutanoate backbone, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Ethoxycarbonyl)-2-methylbutanoate can be achieved through various methods. One common approach involves the esterification of (2R)-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield (2R)-2-methylbutanoic acid and ethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can produce the corresponding alcohol, (2R)-2-methylbutanol.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: (2R)-2-methylbutanoic acid and ethanol.
Reduction: (2R)-2-methylbutanol.
Substitution: Depending on the nucleophile, products can vary widely.
Applications De Recherche Scientifique
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of esterases and their role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of (2R)-2-(Ethoxycarbonyl)-2-methylbutanoate primarily involves its hydrolysis to (2R)-2-methylbutanoic acid and ethanol. This reaction is catalyzed by esterases, which are enzymes that facilitate the cleavage of ester bonds. The hydrolysis process releases the active acid, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(Methoxycarbonyl)-2-methylbutanoate: Similar structure but with a methoxy group instead of an ethoxy group.
(2R)-2-(Butoxycarbonyl)-2-methylbutanoate: Contains a butoxy group, leading to different physical and chemical properties.
Uniqueness
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate is unique due to its specific ethoxycarbonyl group, which imparts distinct reactivity and solubility characteristics compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Propriétés
Numéro CAS |
80226-12-6 |
|---|---|
Formule moléculaire |
C8H13O4- |
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
(2R)-2-ethoxycarbonyl-2-methylbutanoate |
InChI |
InChI=1S/C8H14O4/c1-4-8(3,6(9)10)7(11)12-5-2/h4-5H2,1-3H3,(H,9,10)/p-1/t8-/m1/s1 |
Clé InChI |
YWSZGMNCVYAZHJ-MRVPVSSYSA-M |
SMILES isomérique |
CC[C@](C)(C(=O)[O-])C(=O)OCC |
SMILES canonique |
CCC(C)(C(=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


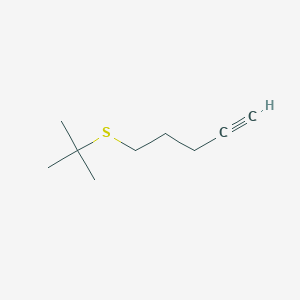
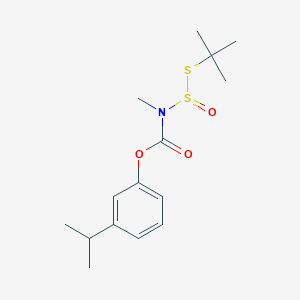
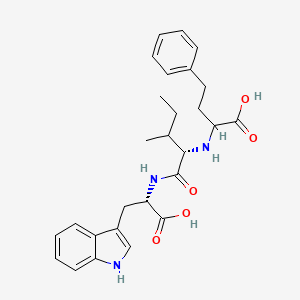
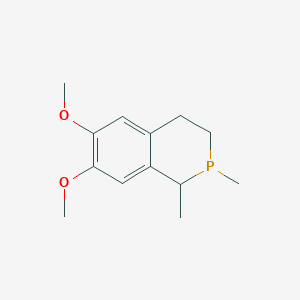
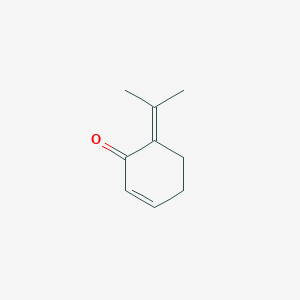

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

